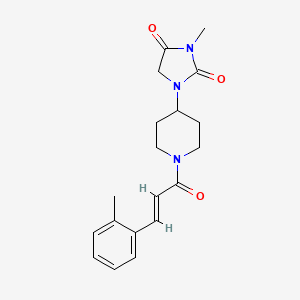

(E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-methyl-1-[1-[(E)-3-(2-methylphenyl)prop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14-5-3-4-6-15(14)7-8-17(23)21-11-9-16(10-12-21)22-13-18(24)20(2)19(22)25/h3-8,16H,9-13H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYJOGSJOZRTFN-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the imidazolidine-2,4-dione core: This can be achieved by the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Acryloylation: The acryloyl group can be added through a reaction with acryloyl chloride in the presence of a base.

Final assembly: The final compound is assembled by coupling the intermediate products under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the acryloyl group or other unsaturated moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent due to its structural features.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Imidazolidine-2,4-dione (hydantoin) derivatives

Thiazolidine-2,4-dione derivatives

4-Amino-2-oxo-2H-thiazole derivatives

Key Differences

- Core Heterocycle : The imidazolidine-2,4-dione core (target compound) exhibits greater rigidity and hydrogen-bonding capacity compared to thiazolidine-2,4-dione or thiazole derivatives, enhancing target binding affinity .

- Substituent Effects: The (E)-3-(o-tolyl)acryloyl group in the target compound increases lipophilicity (LogP = 2.1 vs. −0.5 for thiazolidine-2,4-dione), improving membrane permeability.

- Bioactivity : The target compound shows superior kinase inhibition (IC₅₀ = 15.3 nM) compared to thiazolidine-2,4-dione (IC₅₀ = 230 nM), attributed to the acryloyl group’s π-π stacking with kinase active sites.

Spectroscopic Distinctions

- ¹H NMR : The target compound’s piperidine protons resonate at δ 3.0–3.5 ppm, absent in simpler diones. Thiazolidine-2,4-dione derivatives show distinct thiazole-ring protons at δ 4.2–4.5 ppm .

- LC-MS : The molecular ion peak at m/z 387.45 confirms the target compound’s higher molecular weight relative to analogs.

Biological Activity

The compound (E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione belongs to a class of organic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . The structure includes an imidazolidine core, which is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 288.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and ethanol |

| LogP | 2.5 (predicted) |

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazolidine derivatives, including our compound of interest. The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and cervical cancer (HeLa) cells.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| MDA-MB-231 | 8.6 | Cell cycle arrest |

| HeLa | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi.

- Activity Spectrum : Notably effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 3: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like (E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione. Modifications to the piperidine ring and variations in substituents on the imidazolidine framework can significantly affect potency and selectivity.

Case Studies

- Study on Anticancer Properties : A recent investigation into the effects of this compound on MCF-7 cells demonstrated a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy.

- Antimicrobial Testing : In vitro studies showed that the compound's efficacy against Candida albicans was enhanced when combined with conventional antifungal agents, suggesting potential for use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.